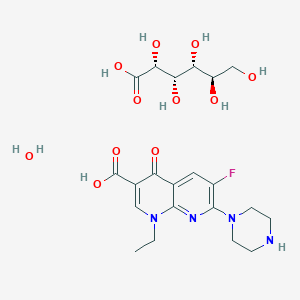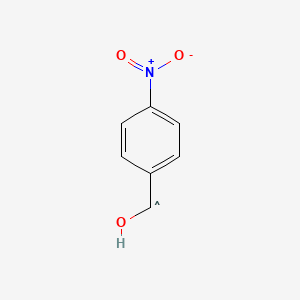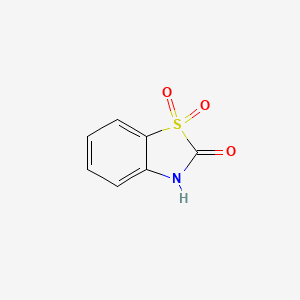
4-Quinolinecarbonitrile,2-(1-piperidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Quinolinecarbonitrile,2-(1-piperidinyl)- is a chemical compound with the molecular formula C15H15N3. It is known for its unique structure, which includes a quinoline ring substituted with a carbonitrile group and a piperidinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinecarbonitrile,2-(1-piperidinyl)- typically involves the reaction of quinoline derivatives with piperidine and cyanide sources. One common method includes the following steps:
Starting Materials: Quinoline, piperidine, and a cyanide source (e.g., sodium cyanide or potassium cyanide).
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.
Catalysts: Catalysts such as palladium or copper may be used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 4-Quinolinecarbonitrile,2-(1-piperidinyl)- may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
4-Quinolinecarbonitrile,2-(1-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The piperidinyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Quinolinecarbonitrile,2-(1-piperidinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-Quinolinecarbonitrile,2-(1-piperidinyl)- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-Quinolinecarbonitrile,2-(1-piperidinyl)- can be compared with other similar compounds, such as:
4-Quinolinecarbonitrile,2-(1-morpholinyl)-: Similar structure but with a morpholine group instead of a piperidine group.
4-Quinolinecarbonitrile,2-(1-pyrrolidinyl)-: Similar structure but with a pyrrolidine group instead of a piperidine group.
4-Quinolinecarbonitrile,2-(1-azepanyl)-: Similar structure but with an azepane group instead of a piperidine group.
The uniqueness of 4-Quinolinecarbonitrile,2-(1-piperidinyl)- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C15H15N3 |
|---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
2-piperidin-1-ylquinoline-4-carbonitrile |
InChI |
InChI=1S/C15H15N3/c16-11-12-10-15(18-8-4-1-5-9-18)17-14-7-3-2-6-13(12)14/h2-3,6-7,10H,1,4-5,8-9H2 |
InChI Key |
PMXZFISGNWVTRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3C(=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzene, 1,1'-[2-methyl-2-(phenylthio)cyclopropylidene]bis-](/img/structure/B13805989.png)


![L-Proline,2-[(2-chlorophenyl)methyl]-](/img/structure/B13805998.png)
![1H,6H-[1,4]Dioxepino[2,3-f]benzimidazole(9CI)](/img/structure/B13806003.png)








